molecular formula C16H20F3NO4 B1310859 (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid CAS No. 269396-77-2

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

Cat. No. B1310859
M. Wt: 347.33 g/mol
InChI Key: YQJFIZXCXGBMPB-LLVKDONJSA-N
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Description

The compound (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid is a chiral molecule that is of interest due to its potential applications in the synthesis of biologically active compounds. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules and their synthesis, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that typically start from readily available amino acids or their derivatives. For instance, the synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, a key intermediate in the production of Biotin, was achieved through esterification, protection of amine and thiol groups, starting from L-cystine with an overall yield of 67% . Similarly, the synthesis of (S)-3-(tert-Butyloxycarbonylamino)-4-phenylbutanoic acid involved the use of diazo compounds and metal-catalyzed reactions, indicating the complexity and potential hazards (e.g., explosive diazo compounds) associated with these synthetic routes . An improved synthesis of a related compound, (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, utilized a modified Pictet-Spengler reaction, achieving a high yield and enantiomeric excess . These methods highlight the importance of protecting groups and stereochemical control in the synthesis of chiral compounds.

Molecular Structure Analysis

The molecular structure of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid would be characterized by the presence of a tert-butoxycarbonyl (Boc) group, which is commonly used to protect amino groups during synthesis. The trifluoromethyl group attached to the phenyl ring would contribute to the molecule's lipophilicity and could affect its reactivity and interaction with biological targets. The stereochemistry at the chiral center is crucial for the biological activity of such compounds.

Chemical Reactions Analysis

The chemical reactions involving compounds like (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid would likely involve the modification of the Boc-protected amino group or the carboxylic acid moiety. The Boc group can be removed under acidic conditions, revealing the free amine, which can then participate in further reactions. The carboxylic acid group could be involved in the formation of amides, esters, or other derivatives, which are common reactions in the synthesis of peptides and other bioactive molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid would be influenced by its functional groups. The Boc group would increase the steric bulk and could affect the solubility of the compound in organic solvents. The presence of the trifluoromethyl group would likely increase the compound's lipophilicity, which could be relevant for its potential biological activity and pharmacokinetic properties. The chiral center would be expected to play a significant role in the compound's interaction with chiral environments, such as enzymes or receptors.

Scientific Research Applications

Application 1: Deprotection of Boc Amino Acids and Peptides

  • Summary of Application: This research focuses on the deprotection of Boc amino acids and peptides at high temperatures using a thermally stable ionic liquid .
  • Methods of Application: The method involves high temperature Boc deprotection of amino acids and peptides in a phosphonium ionic liquid . The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .
  • Results or Outcomes: The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids . Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

Application 2: Use of the tert-butyl Group in Chemistry and Biology

  • Summary of Application: This research highlights the unique reactivity pattern elicited by the crowded tert-butyl group by summarising characteristic applications .
  • Methods of Application: The study starts from the use of this simple hydrocarbon moiety in chemical transformations, via its relevance in Nature and its implication in biosynthetic and biodegradation pathways .
  • Results or Outcomes: The study describes the way through to its possible application in biocatalytic processes .

Safety And Hazards

This compound is a hazardous material and is harmful if inhaled or ingested. It can be irritating to the eyes, skin, and respiratory tract, and may cause sensitization and skin reactions .

Future Directions

The trifluoromethyl group-containing compounds like this one have been found to exhibit numerous pharmacological activities. They make up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) . Therefore, the future research directions could involve exploring more pharmacological applications of this compound and its derivatives.

properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[2-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20F3NO4/c1-15(2,3)24-14(23)20-11(9-13(21)22)8-10-6-4-5-7-12(10)16(17,18)19/h4-7,11H,8-9H2,1-3H3,(H,20,23)(H,21,22)/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJFIZXCXGBMPB-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001128695
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-((tert-butoxycarbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acid

CAS RN

269396-77-2
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=269396-77-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-(trifluoromethyl)benzenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001128695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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